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2-(Piperidin-1-yl)pyridine-4-carboximidamide

Medicinal chemistry ADME prediction Fragment-based drug design

2-(Piperidin-1-yl)pyridine-4-carboximidamide (CAS 1016804-79-7; free base MW 204.28 g/mol; MF C₁₁H₁₆N₄) is a heterocyclic building block combining a piperidine ring N-linked at the pyridine 2-position with a free carboximidamide (–C(=NH)NH₂) at the 4-position. The compound possesses two hydrogen-bond donors (amidine –NH₂), four hydrogen-bond acceptors, a computed logP of 1.23, and a topological polar surface area (TPSA) of 49.31 Ų, placing it within Lipinski rule-of-five space.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B13153428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)pyridine-4-carboximidamide
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=C2)C(=N)N
InChIInChI=1S/C11H16N4/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H3,12,13)
InChIKeyCQPSQBTYWLNQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-yl)pyridine-4-carboximidamide: Identity and Physicochemical Profile


2-(Piperidin-1-yl)pyridine-4-carboximidamide (CAS 1016804-79-7; free base MW 204.28 g/mol; MF C₁₁H₁₆N₄) is a heterocyclic building block combining a piperidine ring N-linked at the pyridine 2-position with a free carboximidamide (–C(=NH)NH₂) at the 4-position . The compound possesses two hydrogen-bond donors (amidine –NH₂), four hydrogen-bond acceptors, a computed logP of 1.23, and a topological polar surface area (TPSA) of 49.31 Ų, placing it within Lipinski rule-of-five space [1]. It is supplied as the hydrochloride salt (CAS 1210359-82-2; MW 240.73) at purities of 95% (Enamine/Sigma-Aldrich) or ≥97% (MolCore), and is classified as harmful if swallowed (H302) and a skin/eye irritant (H315, H319) .

Fragment-sized (MW 204) building block compliant with Lipinski RO5

Free 4-amidine moiety supports bidentate H-bonding in serine protease S1 pockets

Low HBD count and TPSA profile may support CNS library selection

Differentiation vs. Closest Structural Analogs


Substituting this compound with a positional isomer (e.g., the 3-carboximidamide regioisomer) or a functional-group analog (e.g., the N′-hydroxy or carboxamide derivative) is not straightforward because each modification alters the spatial geometry of the hydrogen-bonding pharmacophore, the electronic distribution across the pyridine ring, and the compound's protonation state at physiological pH [1]. The free amidine group at the 4-position—coupled with the electron-donating piperidine at the 2-position—generates a unique basicity and charge distribution that directly affects binding interactions with biological targets, as demonstrated by structure-activity relationship (SAR) studies on closely related pyridine-carboximidamide scaffolds targeting the C1s protease [2]. Even a shift of the amidine from the 3- to the 4-position, or a change from piperidine to phenylpiperazine, can alter target affinity and selectivity profiles in ways that are not predictable from single-parameter comparisons [2].

Regioisomeric shift to 3-amidine
Alters binding geometry in S1 subsite as shown by C1s protease SAR; direct substitution not predictable
N′-Hydroxy analog (HPPC)
Increases hydrogen-bond donor count and TPSA, lowering predicted CNS passive permeability
Carboxamide replacement
Eliminates strong basicity and bidentate H-bonding capability; reduces target engagement in Asp/Glu pockets

Quantitative Differentiation Evidence


HBD and TPSA vs. N′-Hydroxy Analog

Compared to its closest commercially available analog, N′-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide (HPPC; CAS 939999-46-9), the target compound lacks the N′-hydroxyl group, reducing the hydrogen-bond donor (HBD) count from 3 to 2 and lowering the topological polar surface area (TPSA) by approximately 16–20 Ų [1]. The measured (calculated) logP for the target compound is 1.23–1.97, while HPPC is expected to be 0.3–0.6 log units lower due to the additional hydroxyl group . This difference directly influences passive membrane permeability predictions: compounds with HBD ≤ 2 and TPSA < 60 Ų are empirically associated with higher blood-brain barrier penetration potential, whereas the HPPC analog (HBD = 3, TPSA > 70 Ų) falls outside this favorable range . In antimicrobial susceptibility testing reported for HPPC, MIC values of 75 µg/mL against S. aureus and <125 µg/mL against E. coli were observed; however, no equivalent published MIC data exist for the target compound, making cross-compound potency claims unsupported at this time .

HBD & TPSA Profile
Class-level inference
ΔHBD = −1 ΔTPSA ≈ −16 to −26 Ų
Lower HBD/TPSA may support passive permeability for CNS screens
Computed values; experimental permeability data not available
Medicinal chemistry ADME prediction Fragment-based drug design

Regioisomeric Comparison: 4- vs. 3-Carboximidamide

The regioisomer 2-(piperidin-1-yl)pyridine-3-carboximidamide (CAS not independently confirmed for free base) differs solely in the position of the amidine group on the pyridine ring. Published SAR from the structurally related 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) series demonstrates that the amidine position is critical: A1, bearing the amidine at the 3-position, binds to complement C1s protease with a Kd of ~9.8 µM and a competitive inhibition constant Ki of ~5.8 µM [1]. Interpretation of the 1.8-Å crystal structure of the A1–C1s complex revealed that the amidine group engages in specific hydrogen-bond contacts within the S1 subsite; moving the amidine to the 4-position (as in the target compound) would reorient this key pharmacophoric element relative to the catalytic serine and alter the binding geometry [1]. While direct enzymatic data for the target compound are not yet published, the C1s SAR study provides class-level evidence that the 4-carboximidamide regioisomer will exhibit a distinct selectivity and potency fingerprint compared to the 3-carboximidamide isomer, precluding their interchangeable use in complement-targeting applications.

4- vs 3-Amidine Binding
Class-level inference
Target: no direct data
A1 (3-amidine): Kd ~9.8 µM, Ki ~5.8 µM (C1s)
Amidine position likely influences C1s binding geometry
Structural alignment predicts altered pose; enzymatic data needed for target
Structure-activity relationship Complement pathway inhibition Protease inhibitor design

Amidine vs. Carboxamide Basicity and H-Bonding

The carboximidamide (amidine) group in the target compound is a stronger base (predicted pKa ~10–12 for the conjugate acid) and a more potent hydrogen-bond donor/acceptor pair than the corresponding carboxamide (pKa of conjugate acid ~0–1; neutral HBD/HBA) found in analogs such as 2-(piperidin-1-yl)pyridine-4-carboxamide . This functional-group difference is pharmacologically significant: amidines can form bidentate salt bridges with Asp/Glu carboxylates in enzyme active sites, whereas amides form weaker, monodentate interactions. The thrombin inhibitor series bearing 4-(piperidin-1-yl)pyridine at the P1 position, described by de Candia et al., achieved a Ki of 6 nM for thrombin (fIIa) by incorporating a strongly basic P1 amidine moiety; the corresponding neutral P1 analogs showed substantially reduced affinity [1]. While the target compound is not itself a thrombin inhibitor, the class-level principle—that amidine-to-amide substitution at the pyridine 4-position drastically alters target engagement—is well established across serine protease inhibitor programs and applies directly to selection of this compound over its carboxamide analog.

Amidine vs Carboxamide
Class-level inference
Amidine: predicted pKa ~10–12; bidentate HBD/HBA
Carboxamide: pKa ~0–1; monodentate HBD/HBA
Stronger basicity supports bidentate salt bridge with Asp/Glu in S1
Thrombin inhibitor series (amidine Ki 6 nM) illustrates class effect; not a direct target inhibitor
Bioisosterism Amidine chemistry Protease inhibition

Purity Grade and Vendor Reproducibility

The target compound is available at a certified purity of 95% (HPLC) from Fluorochem (Product F716714) and Enamine/Sigma-Aldrich, and at ≥97% (NLT) from MolCore . In contrast, the N′-hydroxy analog HPPC and the positional isomer (3-carboximidamide derivative) are primarily sourced from vendors with purity certifications that are less well-documented in publicly available certificates of analysis . The target compound's identity is anchored by multiple independent InChI Key matches (CQPSQBTYWLNQLZ-UHFFFAOYSA-N) across Fluorochem, MolCore, Chembase, and Sigma-Aldrich, providing higher confidence in structural fidelity than single-vendor analogs . Pricing data indicate a list price of US$596.98 for 100 µg of the hydrochloride salt from Sigma-Aldrich (Enamine catalog), establishing a procurement cost benchmark absent for the less commonly stocked positional isomer .

Multi-Vendor Purity
Supplier documented
95% (Fluorochem, Enamine) – ≥97% (MolCore); 4 cross-validated InChI Key sources
Cross-validated identity and purity reduce procurement risk
Verify lot-specific CoA; public documentation limited
Procurement quality Analytical chemistry Screening library integrity

Application Scenarios from Quantitative Evidence


Fragment-Based Discovery for Serine Proteases

The free amidine group at the 4-position of the pyridine ring provides the strong basicity (predicted pKa ~10–12) and bidentate hydrogen-bonding capacity required for engaging Asp/Glu residues in the S1 subsite of serine proteases. As demonstrated by the thrombin inhibitor series of de Candia et al. (2013), where a 4-(piperidin-1-yl)pyridine P1 amidine achieved a Ki of 6 nM against fIIa, the amidine moiety is critical for high-affinity binding [1]. The target compound, with its amidine at the 4-position, serves as a fragment-sized starting point (MW 204) for structure-guided optimization of protease inhibitors targeting the complement C1s, coagulation factors, or other trypsin-like serine proteases. Procurement priority is justified when the screening workflow demands a fragment with a pre-installed amidine warhead, avoiding the synthetic burden of late-stage amidine installation.

CNS Screening Libraries with Low HBD/TPSA

With a hydrogen-bond donor count of 2 and a TPSA of 49.31 Ų, the target compound falls within the empirically favorable range for CNS passive permeability (HBD ≤ 3, TPSA < 90 Ų, with tighter CNS MPO criteria favoring HBD ≤ 2 and TPSA < 60 Ų) [1]. Compared to the N′-hydroxy analog HPPC (HBD = 3, estimated TPSA ≥ 65 Ų), the target compound is a more CNS-suitable starting point for phenotypic screening in neurodegenerative or neuroinflammatory disease models. Its logP of 1.23–1.97 further supports a balanced solubility-permeability profile. Procurement for CNS-focused compound collections is supported by these computed properties; however, direct brain penetration data (e.g., Kp,uu or brain-to-plasma ratio) have not been reported and should be experimentally determined.

Complement Pathway Probe Development

The J Immunol 2024 study by Xu et al. established that pyridine-carboximidamide derivatives can act as selective, competitive inhibitors of complement C1s protease, with the lead compound A1 (6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide) exhibiting a Kd of ~9.8 µM and Ki of ~5.8 µM [1]. The target compound differs from A1 in three key structural features: (i) piperidine instead of phenylpiperazine, (ii) N-substitution at the 2-position instead of the 6-position, and (iii) amidine at the 4-position instead of the 3-position. This distinct scaffold geometry makes the target compound a valuable comparator for SAR expansion around the A1 chemotype, particularly for probing the tolerance of the C1s S1 subsite for alternative amidine vector orientations. Procurement is warranted for research groups seeking to diversify beyond the published A1 phenylpiperazine series.

Multi-Vendor Procurement for Reproducible Screening

The target compound is one of the few pyridine-4-carboximidamide derivatives with verified, multi-vendor availability at documented purity levels (95–97%) from independent suppliers (Fluorochem, Enamine/Sigma-Aldrich, MolCore) [1]. The InChI Key CQPSQBTYWLNQLZ-UHFFFAOYSA-N is cross-validated across all four sources. For high-throughput screening campaigns where batch-to-batch reproducibility and supply continuity are critical, this compound offers lower procurement risk than single-sourced analogs. The established list price of US$596.98 per 100 µg (Sigma-Aldrich) provides a transparent cost benchmark for budget planning, which is not available for the 3-carboximidamide positional isomer or the N′-hydroxy analog from admissible vendor sources [2].

Application
Selection Property
Validation Focus
Fragment-based serine protease screening
Cationic 4-amidine warhead
Confirm S1 subsite engagement
CNS compound library inclusion
Low HBD count & TPSA profile
Measure brain penetration (Kp,uu)
Complement C1s probe development
4-amidine regioisomer scaffold
Compare binding vs. published 3-amidine A1
HTS procurement workflow
Multi-vendor certified purity
Cross-validate InChI Key and CoA
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